molecular formula C14H11ClFIN2O B14212340 Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- CAS No. 826991-78-0

Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl-

Cat. No.: B14212340
CAS No.: 826991-78-0
M. Wt: 404.60 g/mol
InChI Key: JUSLJOAWSOXRFS-UHFFFAOYSA-N
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Description

Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with amino, chloro, iodo, fluoro, and methyl groups. These substitutions confer distinct chemical and physical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino, chloro, iodo, fluoro, and methyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, amines, and methylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes to maximize efficiency and minimize costs. The process involves continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, amines, and methylating agents under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or demethylated products. Substitution reactions can result in various substituted benzamides with different functional groups.

Scientific Research Applications

Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-ethyl-
  • Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-N-methyl-
  • Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-ethyl-

Uniqueness

Compared to similar compounds, Benzamide, 2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methyl- stands out due to the presence of the fluoro group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern may enhance its binding affinity to molecular targets, improve its stability, and alter its pharmacokinetic properties, making it a valuable compound for research and development.

Properties

CAS No.

826991-78-0

Molecular Formula

C14H11ClFIN2O

Molecular Weight

404.60 g/mol

IUPAC Name

2-amino-N-(4-chloro-2-iodophenyl)-5-fluoro-N-methylbenzamide

InChI

InChI=1S/C14H11ClFIN2O/c1-19(13-5-2-8(15)6-11(13)17)14(20)10-7-9(16)3-4-12(10)18/h2-7H,18H2,1H3

InChI Key

JUSLJOAWSOXRFS-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=C(C=CC(=C2)F)N

Origin of Product

United States

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